Iminodiacetic acid
Overview
Description
Iminodiacetic acid is an organic compound with the formula HN(CH₂CO₂H)₂. It is a white solid and a dicarboxylic acid amine. Despite its name, the nitrogen atom forms a secondary amino group rather than an imino group. The compound is known for its ability to form metal complexes by acting as a tridentate ligand, creating two fused five-membered chelate rings .
Scientific Research Applications
Iminodiacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in immobilized metal-ion affinity chromatography (IMAC) for protein purification.
Biology: Employed in capillary electrophoresis to modulate peptide mobility.
Medicine: Forms complexes with technetium for hepatobiliary diagnostic agents.
Industry: Acts as an intermediate in the production of herbicides like glyphosate.
Mechanism of Action
Target of Action
Iminodiacetic acid (IDA) is a chelating ligand frequently employed in immobilized metal-ion affinity chromatography (IMAC) due to its ability to act as an electron-pair donor . It forms stable complexes with intermediate and borderline Lewis metal ions, which are electron acceptors . IDA can also be employed in ion exchange chromatography to purify positively charged proteins at neutral pH values .
Mode of Action
The iminodiacetate dianion, a part of IDA, is a tridentate ligand that forms metal complexes by creating two, fused, five-membered chelate rings . When IDA is chelated with metal ions commonly used in IMAC, such as Cu (II), Ni (II), Zn (II), or Co (II), these ions interact with histidine, tryptophan, and cysteine residues accessible on protein surfaces using the nitrogen aromatic groups of imidazole and indole and sulfur of the thiol group of each amino acid .
Biochemical Pathways
IDA’s primary biochemical pathway involves its interaction with metal ions to form complexes. This property is utilized in various applications, including the purification of monoclonal antibodies and the modulation of peptide mobility in capillary electrophoresis .
Pharmacokinetics
It is known that several technetium-99m complexes of ida are used in cholescintigraphy scans (also known as hepatobiliary this compound scans) to evaluate the health and function of the gallbladder .
Result of Action
The result of IDA’s action is primarily seen in its ability to form stable complexes with metal ions. This property is exploited in various applications, such as the purification of monoclonal antibodies , and in medical diagnostics, where it is used in cholescintigraphy scans .
Action Environment
The action of IDA is influenced by environmental factors such as pH and the presence of metal ions. For instance, IDA can purify positively charged proteins at neutral pH values . Additionally, the presence of metal ions is crucial for IDA to form complexes and exert its action .
Safety and Hazards
Iminodiacetic acid causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Iminodiacetic acid (IDA) is one of the chelating ligands most frequently employed in immobilized metal-ion affinity chromatography (IMAC) due to its ability to act as electron-pair donor, forming stable complexes with intermediate and borderline Lewis metal ions . It can also be employed in ion exchange chromatography to purify positively charged proteins at neutral pH values . This makes it a promising candidate for future research and applications .
Biochemical Analysis
Biochemical Properties
Iminodiacetic acid forms a double five-membered chelate with tetra- and hexa-coordinate metal ions, since it is a tridentate chelator . It forms stronger complexes than the bidentate ligand glycine and weaker complexes than the tetradentate ligand nitrilotriacetic acid . It can also act as a bidentate ligand through its two carboxylate groups .
Cellular Effects
This compound has been shown to have significant effects on plasma haemostasis . It influences the kinetic parameters of the process of clot formation and fibrinolysis . At potential diagnostic concentrations, it does not alter the overall potential of clot formation and lysis .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form stable complexes with metal ions . The iminodiacetate dianion is a tridentate ligand, forming these complexes by creating two, fused, five-membered chelate rings . This ability to form complexes allows it to interact with various biomolecules in the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown considerable promise for monoclonal antibody purification . Over time, it has been observed that the dynamic binding capacity and the maximum adsorption capacity of this compound are of the same order of magnitude as those found in the literature .
Metabolic Pathways
This compound is involved in various metabolic pathways due to its ability to form complexes with metal ions
Preparation Methods
Synthetic Routes and Reaction Conditions: Iminodiacetic acid can be synthesized through various methods. One common method involves the acidification of this compound disodium salt using hydrochloric acid. The process includes adjusting the pH of the aqueous solution to slightly below the isoelectric point of this compound (pH 1.9-2.1), allowing the compound to precipitate out, followed by filtration and drying .
Industrial Production Methods: In industrial settings, this compound is often produced by the alkaline hydrolysis of iminodiacetonitrile. The process involves heating the mixture to around 70-80°C, followed by acidification with hydrochloric acid to obtain the this compound monosodium salt .
Chemical Reactions Analysis
Types of Reactions: Iminodiacetic acid undergoes various chemical reactions, including:
Chelation: Forms stable complexes with metal ions such as copper, nickel, zinc, and cobalt.
Substitution: Can react with other compounds to form derivatives, such as this compound hydrochloride.
Common Reagents and Conditions:
Chelation: Typically involves metal ions and this compound in aqueous solutions.
Substitution: Often requires specific conditions like solvent evaporation at room temperature.
Major Products:
Chelation: Metal-ion complexes.
Substitution: Derivatives like this compound hydrochloride.
Comparison with Similar Compounds
- N-Methylimidodiacetic acid
- N-(2-Carboxyethyl)iminodiacetic acid
- Nitrilotriacetic acid
- N-Hydroxythis compound
Comparison: this compound forms stronger complexes than the bidentate ligand glycine but weaker complexes than the tetradentate ligand nitrilotriacetic acid . Its unique ability to act as both a tridentate and bidentate ligand through its two carboxylate groups sets it apart from similar compounds .
Properties
IUPAC Name |
2-(carboxymethylamino)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4/c6-3(7)1-5-2-4(8)9/h5H,1-2H2,(H,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZBKCUXIYYUSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
31685-59-3 (unspecified hydrochloride salt), 928-72-3 (di-hydrochloride salt) | |
Record name | Iminodiacetic acid | |
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DSSTOX Substance ID |
DTXSID2027098 | |
Record name | Iminodiacetic acid | |
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Molecular Weight |
133.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Light brown crystalline solid; [MSDSonline], Solid | |
Record name | Iminodiacetic acid | |
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Record name | Iminodiacetic acid | |
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Solubility |
PRACTICALLY INSOL IN ACETONE, METHANOL, ETHER, BENZENE, CARBON TETRACHLORIDE, HEPTANE; SOL IN WATER @ 5 °C: 2.43 G/100 ML | |
Record name | IMINODIACETIC ACID | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
LEAD NITRATE ALONE OR CHELATED WITH DIFFERENT CHELATING AGENTS INCL IMINODIACETIC ACID (IDA) WAS ADMIN TO PREGNANT RATS ON DAYS 9, 11 OR 16 OF GESTATION. THE LEAD-CHELATE COMPLEX EITHER REDUCED OR EQUALED BUT DID NOT ENHANCE THE OVERALL EMBRYO OR FETAL TOXICITY. THERE WERE NO QUALITATIVELY DIFFERENT EFFECTS PRODUCED WITH CHELATED LEAD VERSUS LEAD ALONE. THE CHELATING AGENTS WERE MORE EFFECTIVE AFTER DAY 9 THAN DAYS 11 OR 16. EDTA PRODUCED THE GREATEST REDUCTION IN OVERALL EFFECT, WHILE IDA PROVIDED THE LEAST PROTECTION. | |
Record name | IMINODIACETIC ACID | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
ORTHORHOMBIC CRYSTALS | |
CAS No. |
142-73-4 | |
Record name | Iminodiacetic acid | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=142-73-4 | |
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Record name | Iminodiacetic acid | |
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Record name | IMINODIACETIC ACID | |
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Record name | Glycine, N-(carboxymethyl)- | |
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Record name | Iminodiacetic acid | |
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Record name | Iminodi(acetic acid) | |
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Record name | IMINODIACETIC ACID | |
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Record name | IMINODIACETIC ACID | |
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Record name | Iminodiacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011753 | |
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Melting Point |
247.50 °C. @ 760.00 mm Hg | |
Record name | Iminodiacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011753 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Iminodiacetic acid (IDA) has the molecular formula C4H7NO4 and a molecular weight of 133.10 g/mol. []
A: Various spectroscopic techniques are employed to characterize IDA and its derivatives. These include: * Infrared (IR) Spectroscopy: Used to identify functional groups and study hydrogen bonding. For example, the presence of a short, strong hydrogen bond in alkyl-N-iminodiacetic acids is supported by a ν(O–H) stretching vibration at approximately 720 cm−1. [] * Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structure and dynamics of IDA-containing molecules. Both 1H, 13C and 119Sn NMR have been utilized to characterize novel tin(IV) this compound–piperazinediium conjugates. [] * Electrospray Ionization Mass Spectrometry (ESI-MS): Used to determine the molecular weight and identify fragments of IDA derivatives, providing insights into their structure and composition. [] * UV-Vis Spectroscopy: Helpful in studying the solution behavior and coordination chemistry of IDA complexes with metal ions like vanadium(IV). [] * Electron Paramagnetic Resonance (EPR) Spectroscopy: Offers information about the electronic structure and geometry of paramagnetic metal complexes containing IDA ligands, such as those with vanadium(IV). []
A: Graphene oxide-iminodiacetic acid conjugates synthesized via covalent modifications exhibit superior stability compared to those prepared by non-covalent methods. Covalent bonding leads to more robust and reliable drug carrier systems. []
A: The addition of this compound to the Nieuwland catalyst for acetylene dimerization results in a significant improvement in both acetylene conversion and the selectivity towards monovinylacetylene (MVA). [] This enhanced performance is attributed to IDA's ability to increase the electron density of Cu+ and modulate the acidity of the catalytic solution. []
A: Yes, waste sulfuric acid from the glycine glyphosate process can successfully replace hydrochloric acid as a catalyst in the synthesis of N-phosphonomethylthis compound (PMIDA) from this compound, formaldehyde, and phosphorous acid. This substitution does not negatively impact the yield or quality of PMIDA, providing an economically advantageous utilization of waste sulfuric acid. []
A: Alkyl-N-iminodiacetic acids with longer alkyl chains exhibit a higher tendency to form aggregates in water, demonstrating their potential as chelating surfactants. These molecules possess both surface-active properties due to the alkyl chain and metal-binding capabilities due to the this compound moiety. []
A: The structure of IDA derivatives significantly affects their complexation with metal ions. For instance, N-methyl-iminodiacetic acid (MIDA) forms stronger complexes with neptunyl(V) (NpO2+) compared to this compound (IDA) but weaker complexes than dipicolinic acid (DPA). This trend is attributed to the structural and electronic properties of each ligand. []
A: Cholestasis, both extrahepatic and intrahepatic, significantly impairs the hepatocyte uptake of 99mTc-PIPIDA. This finding highlights the importance of considering cholestasis as a factor potentially influencing the interpretation of hepatobiliary imaging, even in the presence of a patent biliary tree and normal serum bilirubin levels. []
A: High-performance liquid chromatography (HPLC) coupled with pre-column derivatization using p-toluenesulfonyl chloride (PTSC) is a suitable method for the determination of this compound and glycine in dehydrogenation products of diethanolamine. This method offers high accuracy and utilizes mild reaction conditions. []
A: While traditional chemical synthesis routes are prevalent for IDA production, research is exploring more sustainable alternatives. This includes investigating the feasibility of bio-based synthesis methods utilizing renewable resources and minimizing environmental impact. []
A: this compound is a key component in the synthesis of chelating resins, which find significant applications in wastewater treatment. These resins exhibit a high affinity for metal ions, enabling the selective removal and recovery of heavy metals from industrial wastewater. [] For example, Amberlite®IRC748, an this compound chelating resin, demonstrates high selectivity for indium, effectively separating it from iron in acidic solutions, which is highly relevant for indium recovery from zinc smelting residues. []
A: PAMAM dendrimers conjugated with gadolinium complexes of this compound derivatives show promise as MRI contrast agents. These conjugates demonstrate enhanced signal intensity in the liver in MRI studies, highlighting their potential for targeted imaging applications. []
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